molecular formula C20H23N3O4S2 B2491292 Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877653-80-0

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B2491292
CAS No.: 877653-80-0
M. Wt: 433.54
InChI Key: VQTGKWZZOPTALZ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dimethylphenyl group at position 3 and an ethyl acetamidoacetate side chain connected via a thioether linkage. The 3,5-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the thioacetamidoacetate side chain enhances solubility through its ester moiety . Such derivatives are often explored for antitumor, anti-inflammatory, or kinase inhibitory activities due to their structural resemblance to purine analogs .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-27-17(25)10-21-16(24)11-29-20-22-15-5-6-28-18(15)19(26)23(20)14-8-12(2)7-13(3)9-14/h7-9H,4-6,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGKWZZOPTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS No. 877653-80-0) is a complex organic compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H23_{23}N3_3O4_4S2_2, with a molecular weight of 433.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure that is known for its diverse biological activities.

PropertyValue
CAS Number877653-80-0
Molecular FormulaC20_{20}H23_{23}N3_3O4_4S2_2
Molecular Weight433.5 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cancer cell proliferation and survival. This interaction can lead to the induction of apoptosis in cancer cells.
  • Cell Line Studies : In vitro studies have shown that similar thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer). For example, related compounds demonstrated IC50 values in the low micromolar range against these cell lines .

Case Studies

A study focusing on derivatives of thieno[3,2-d]pyrimidine revealed that modifications at the thio and acetamido positions significantly enhanced anticancer activity. For instance:

  • Compound Variants : Variants with different substitutions showed varied potency against tumor cells. A derivative demonstrated an IC50 value of 0.0585 μg/mL against MCF-7 cells, indicating strong anticancer activity compared to standard chemotherapeutics like Camptothecin (IC50 = 0.0057 μg/mL) .

Structure-Activity Relationship (SAR)

The SAR analysis of thieno[3,2-d]pyrimidine derivatives indicates that:

  • Substituent Effects : The presence of bulky groups such as dimethylphenyl enhances lipophilicity and cellular uptake.
  • Functional Group Importance : Functional groups at the thio and acetamido positions are crucial for maintaining biological activity.

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of this compound, further in vivo studies are necessary to evaluate its pharmacokinetics and therapeutic window.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate has shown promise in inhibiting cancer cell proliferation through various mechanisms such as enzyme inhibition and induction of apoptosis.
    • Case Study : A study involving this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound interferes with critical signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties
    • Mechanism of Action : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its thioether moiety is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
    • Case Study : Research highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects
    • Mechanism of Action : Preliminary studies indicate that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
    • Case Study : In vitro experiments showed reduced levels of inflammatory markers in cell cultures treated with this compound, indicating its potential utility in treating inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

ApplicationActivity TypeTarget Organisms/CellsKey Findings
AnticancerCytotoxicityBreast cancer cellsSignificant reduction in cell viability
Lung cancer cellsInduction of apoptosis observed
AntimicrobialBactericidalStaphylococcus aureusEffective at low concentrations
Escherichia coliInhibition of growth noted
Anti-inflammatoryCytokine modulationMacrophage cell linesDecreased levels of TNF-alpha and IL-6

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Method (Key Reagents) Potential Biological Relevance Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-(3,5-Dimethylphenyl), thioacetamidoacetate Ester, thioether, amide Alkylation with ethyl chloroacetate (K₂CO₃, acetone) Antitumor, kinase inhibition
573938-02-0 (Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[...]acetate) Cyclopenta-thieno[2,3-d]pyrimidinone 3-(4-Chlorophenyl), cyclopenta ring Chlorophenyl, ester, thioether Similar alkylation with cyclopenta ring formation Enhanced lipophilicity, cytotoxicity
G1-4 () Thieno[3,2-d]pyrimidinone 3-(3,5-Dimethoxybenzyl), N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Trifluoromethyl, benzothiazole, methoxy DMF, trimethylamine, 80°C Improved metabolic stability
Compound 17 () Cyclohepta-thieno[2,3-d]pyrimidinone Thioacetohydrazide, cyclohepta ring Hydrazide, amide Hydrazine hydrate in ethanol Antioxidant, hydrogen-bonding motifs
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine-thioether Thietan-3-yloxy, methyl Thietan ring, ester SN2 with 2-chloromethylthiirane Increased polarity, solubility

Contradictions and Limitations

  • Substituent Effects : While chloro groups enhance stability, they may reduce solubility compared to methyl/methoxy groups .
  • Synthetic Yields : Alkylation with ethyl chloroacetate (48–58% yield) is less efficient than hydrazine-based routes (58% yield) .

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized from 2-aminothiophene-3-carboxylates. For example, heating ethyl 2-amino-4,5,6,7-tetrahydrothiophene-3-carboxylate with urea at 190°C for 3 hours yields the pyrimidin-4-one ring (Scheme 1). This reaction proceeds via cyclodehydration, with urea serving as both a nitrogen source and a cyclizing agent. Yields range from 65% to 88% depending on the substitution pattern.

Table 1: Cyclocondensation Conditions for Thieno[3,2-d]pyrimidin-4-ones

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
Ethyl 2-amino-thiophene-3-carboxylate Urea 190 3 72
2-Amino-3-cyanothiophene Formamide Reflux 6 83

Alternative Routes Using Formamide or Thiourea

Cyclization with formamide under reflux conditions provides an alternative pathway, particularly for introducing substituents at the 4-position. For instance, treatment of 2-amino-3-cyanothiophene with formamide in polyphosphoric acid at 120°C generates 4-oxo-thieno[3,2-d]pyrimidine derivatives in 72–90% yields. Thiourea derivatives can also be employed to introduce sulfur functionalities at the 2-position, as demonstrated by Patel et al., who achieved 58–91% yields using potassium thiocyanate in acidic media.

Functionalization with the Thioacetamido Acetate Side Chain

Thiolation and Alkylation

The 2-position of the thienopyrimidine core is functionalized via a two-step process:

  • Thiolation : Treatment of 2-chloro-thieno[3,2-d]pyrimidin-4-one with thiourea in ethanol under reflux introduces a thiol group (−SH) at the 2-position.
  • Alkylation : The thiol intermediate reacts with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile to form the thioether linkage. Yields for this step range from 65% to 78%.

Table 3: Alkylation Conditions for Thioether Formation

Thiol Intermediate Alkylating Agent Base Solvent Yield (%)
2-Mercapto-thieno[3,2-d]pyrimidin-4-one Ethyl bromoacetate K₂CO₃ Acetonitrile 72

Amidation of the Acetate Ester

The ethyl acetate moiety is converted to the acetamido derivative by reacting with glycine ethyl ester hydrochloride in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This step proceeds in 80–85% yield, completing the synthesis of the target compound.

Optimization and Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclocondensation and coupling steps. For instance, cyclization of aminothiophenes with urea under microwave conditions (150°C, 20 minutes) improves yields to 85–90% compared to conventional heating.

Solvent and Catalyst Screening

The use of polar aprotic solvents (e.g., DMF) enhances the solubility of intermediates during Suzuki couplings, while ligand-free palladium catalysts (e.g., Pd/C) reduce costs without compromising efficiency.

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